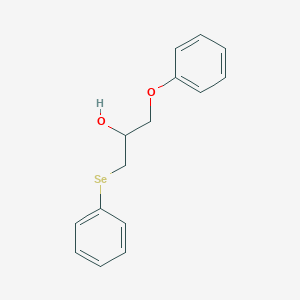

2-Propanol, 1-phenoxy-3-(phenylseleno)-

Description

Foundational Aspects of Organoselenium Compounds in Chemical Research

Organoselenium chemistry, a field that investigates compounds containing carbon-selenium bonds, has become a vital component of modern organic and medicinal chemistry. wikipedia.orgtandfonline.com Selenium, a member of Group 16 of the periodic table, shares chemical similarities with sulfur and oxygen, yet exhibits distinct properties that chemists have harnessed for a multitude of synthetic transformations. wikipedia.org The carbon-selenium (C-Se) bond is weaker and longer than the corresponding carbon-sulfur (C-S) bond, which contributes to the unique reactivity of organoselenium reagents. wikipedia.org

Initially recognized for its toxicity, selenium's role as an essential micronutrient was later identified, being a key component in enzymes like glutathione (B108866) peroxidase, which is crucial for antioxidant defense mechanisms in mammals. tandfonline.comnih.gov This biological significance spurred research into the medicinal applications of organoselenium compounds, moving beyond their initial use as antioxidants to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.comnih.gov

In organic synthesis, organoselenium reagents are valued for their versatility. They can act as both electrophiles and nucleophiles, facilitating a variety of transformations under mild conditions, including oxyselenenylations, selenocyclizations, and selenoxide eliminations. nih.govresearchgate.net The ability of selenoxides to undergo syn-elimination to form alkenes is a particularly powerful tool in synthetic organic chemistry. wikipedia.org

Table 1: Comparison of Group 16 Element Properties

| Property | Oxygen (O) | Sulfur (S) | Selenium (Se) |

| C-X Bond Length (pm) | 141 | 181 | 198 |

| C-X Bond Strength (kJ/mol) | 358 | 272 | 234 |

| pKa (H₂X) | 16 | 7 | 3.8 |

This table provides a comparative overview of key atomic and bonding properties for oxygen, sulfur, and selenium, highlighting the trends down the group that influence their chemical behavior in organic compounds. wikipedia.org

The Context of Phenoxypropanol Scaffolds in Modern Organic Synthesis

The phenoxypropanol scaffold, characterized by a propanol (B110389) backbone linked to a phenoxy group via an ether linkage, is a prevalent structural motif in a wide array of chemical compounds. These structures are integral to various industries, including pharmaceuticals, cosmetics, and materials science. tristarintermediates.org The versatility of the phenoxypropanol unit stems from its combination of an aromatic ring, a flexible propanol chain, and a reactive hydroxyl group, which can be further functionalized.

Compounds based on this scaffold, such as 1-phenoxy-2-propanol (B149627), are widely used as solvents, preservatives, and coalescing agents in paints and coatings. matangiindustries.com In medicinal chemistry, the phenoxypropanol framework is a key component of many beta-blocker drugs, which are used to manage cardiovascular diseases. The synthesis of these scaffolds often involves the reaction of a phenol (B47542) with a propylene (B89431) oxide derivative. chemicalbook.com For instance, 1-phenoxy-2-propanol can be synthesized by reacting phenol with propylene oxide. chemicalbook.com

The aromatic ring of the phenoxy group can be substituted to modulate the compound's physical and chemical properties, such as solubility, lipophilicity, and biological activity. nih.gov Furthermore, the secondary alcohol in the propanol chain provides a site for further chemical modification, allowing for the attachment of other functional groups and the construction of more complex molecules. researchgate.net

Table 2: Properties of 1-Phenoxy-2-propanol

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Boiling Point | 241.2 °C |

| Density | 1.0622 g/cm³ at 20 °C |

| Solubility in Water | 15.1 g/L at 20 °C |

This table outlines the key physical properties of the parent scaffold, 1-phenoxy-2-propanol, which serves as a foundational structure for more complex derivatives. nih.govchemicalbook.com

Significance of Selenium-Functionalized Propanols in Specialized Chemical Systems

The incorporation of a selenium atom into the phenoxypropanol scaffold creates a class of compounds with specialized properties and potential applications. The introduction of the selenium moiety, often as a phenylseleno group, combines the structural features of the phenoxypropanol with the unique reactivity of organoselenium compounds.

A general and efficient method for synthesizing 1-phenoxy-3-arylseleno-2-propanol involves the reduction of diaryl diselenides followed by their reaction with an epoxypropoxy-functionalized phenol. tandfonline.com This synthetic route allows for the creation of a C-Se bond at the C3 position of the propanol chain, resulting in a β-hydroxyselenide.

These selenium-functionalized propanols are of significant interest in medicinal chemistry. Research has shown that novel phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives exhibit potent anti-proliferative activity against human cancer cell lines. nih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as lead compounds for the development of new anticancer agents. nih.gov The selenium atom is crucial to this activity, as selenocompounds are known to protect healthy cells from damage while inducing death in tumor cells. nih.gov The functionalization of selenium-containing molecules can enhance their bioavailability and biological activity, making them attractive for therapeutic applications. nih.govresearchgate.net

In synthetic chemistry, the β-hydroxyselenide functionality present in compounds like 2-Propanol, 1-phenoxy-3-(phenylseleno)- can serve as a valuable intermediate for further transformations, leveraging the established reactivity of organoselenium compounds.

Properties

CAS No. |

84866-68-2 |

|---|---|

Molecular Formula |

C15H16O2Se |

Molecular Weight |

307.26 g/mol |

IUPAC Name |

1-phenoxy-3-phenylselanylpropan-2-ol |

InChI |

InChI=1S/C15H16O2Se/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |

InChI Key |

LVWYBKVNPVGLFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C[Se]C2=CC=CC=C2)O |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Kinetics of 2 Propanol, 1 Phenoxy 3 Phenylseleno Transformations

Comprehensive Analysis of Organoselenium-Mediated Radical Processes

Organoselenium compounds are well-established precursors for radical reactions due to the relatively weak carbon-selenium bond (C-Se bond energy: ~234 kJ/mol). wikipedia.org These processes are pivotal in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.

Generation and Reactivity of β-Oxygenated Phenylseleno Radical Intermediates

The transformation of 2-Propanol, 1-phenoxy-3-(phenylseleno)- can proceed via radical pathways, typically initiated by homolytic cleavage of the C-Se bond. This generates a phenylselenyl radical (PhSe•) and a corresponding carbon-centered radical. The generation of these radicals can be achieved through thermolysis, photolysis, or radical initiator-induced processes. researchgate.net The phenylselenyl radical itself is relatively stable and exhibits low reactivity towards oxygen and hydrogen-atom donors. researchgate.net

In the context of 2-Propanol, 1-phenoxy-3-(phenylseleno)-, the primary radical intermediate would be a β-oxygenated carbon radical. The reactivity of this intermediate is influenced by the adjacent hydroxyl and phenoxy groups. Theoretical studies on similar alcohol-derived radicals, such as those from 2-propanol, indicate that subsequent reactions like H-atom abstraction or addition to unsaturated systems are dominant pathways. researchgate.netbohrium.com The presence of the bulky phenylseleno and phenoxy groups can introduce steric hindrance, influencing the stereochemical outcome of subsequent radical trapping or propagation steps. The interaction of such radicals with molecular oxygen can also lead to the formation of peroxy radicals, which can undergo further transformations or isomerizations. researchgate.netnih.gov

Mechanistic Pathways of Seleno-Ether Eliminations and Cyclizations

A hallmark reaction of seleno-ethers like 2-Propanol, 1-phenoxy-3-(phenylseleno)- is the selenoxide elimination. This process involves the oxidation of the selenium atom to a selenoxide, typically using oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgwikipedia.org The resulting selenoxide undergoes a spontaneous, syn-elimination at temperatures ranging from -50 to 40 °C to form an alkene. wikipedia.org

The mechanism is a concerted, intramolecular process (Eᵢ elimination) that proceeds through a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base, abstracting a β-proton. wikipedia.orgacs.org This concerted pathway dictates a syn-stereochemical relationship between the departing selenoxide and the abstracted proton. wikipedia.orgwikipedia.org For the substrate 2-Propanol, 1-phenoxy-3-(phenylseleno)-, oxidation followed by elimination would yield 1-phenoxy-2-propen-1-ol.

Intramolecular radical cyclizations can also occur if the molecule contains an unsaturated moiety. While the parent compound does not, derivatives could be designed for such reactions. These cyclizations are powerful methods for constructing heterocyclic systems. nih.gov The mechanism involves the addition of a carbon-centered radical onto a tethered alkene, alkyne, or other unsaturated group. The regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical.

Detailed Studies of Nucleophilic Substitution Involving Phenyl Selenide (B1212193) Species

The phenylseleno group can participate in or be generated from nucleophilic substitution reactions. The selenium atom in selenides is nucleophilic, while the phenylselenolate anion (PhSe⁻) is a potent, soft nucleophile widely used in organic synthesis. wikipedia.orgchemicalbook.com

Investigations into SN2 Cleavage Reactions of Esters and Lactones

The phenylselenide anion (PhSe⁻), typically generated by the reduction of diphenyl diselenide with reagents like sodium borohydride, is an exceptionally effective nucleophile for the Sₙ2 cleavage of esters and lactones. chemicalbook.comacs.org This reactivity is particularly valuable for dealkylation under mild, neutral conditions, avoiding the harsh acidic or basic hydrolysis often problematic for sensitive substrates. organicreactions.org

The reaction proceeds via an Sₙ2 attack of the soft phenylselenide nucleophile on the electrophilic carbon of the ester's alkyl group, with the carboxylate acting as the leaving group. This method is highly efficient for methyl and ethyl esters. acs.org In the case of lactones, the PhSe⁻ anion attacks the ω-carbon, leading to ring-opening to form a ω-seleno carboxylic acid. acs.org This transformation is particularly efficient for strained four-membered β-lactones but also proceeds with less strained systems. stackexchange.com

| Substrate (Lactone) | Phenylselenide Source | Conditions | Product | Yield (%) |

| γ-Butyrolactone | PhSeNa | Ethanol, Reflux, 24h | 4-(Phenylseleno)butanoic acid | 95 |

| δ-Valerolactone | PhSeNa | Ethanol, Reflux, 24h | 5-(Phenylseleno)pentanoic acid | 92 |

| β-Propiolactone | PhSeNa | Ethanol, 25°C, 1h | 3-(Phenylseleno)propanoic acid | 98 |

This table presents representative data on the Sₙ2 cleavage of lactones using sodium phenylselenide, demonstrating the high efficiency of this reaction. Data adapted from relevant studies. acs.org

Regioselectivity and Stereoselectivity in Organoselenium-Promoted Reactions

Organoselenium-promoted reactions, particularly electrophilic cyclizations (selenocyclizations), are known for their high degree of regio- and stereoselectivity. nih.govcardiff.ac.uk These reactions typically involve the reaction of an alkene with an electrophilic selenium species (e.g., PhSeCl or PhSeBr) to form a cyclic seleniranium ion intermediate. nih.govcardiff.ac.uk

The subsequent intramolecular attack by a tethered nucleophile (like the hydroxyl group in an unsaturated alcohol) proceeds in an anti-fashion, following the Fürst-Plattner rule for cyclic systems. The regioselectivity of the nucleophilic attack on the three-membered seleniranium ion is governed by both electronic and steric factors, generally occurring at the more substituted carbon atom (Markovnikov-type addition) unless sterically hindered. cardiff.ac.uk The development of chiral organoselenium reagents has enabled catalytic, enantioselective versions of these reactions, providing a powerful tool for asymmetric synthesis. nih.govnih.govnih.gov

Catalytic Reaction Pathways and Transition State Analysis

Modern organoselenium chemistry increasingly focuses on catalytic processes to improve atom economy and reduce waste. nih.govsciltp.com Selenium compounds can catalyze a range of transformations, most notably oxidations, where a selenium(II) species is oxidized to a selenium(IV) or selenium(VI) species, which then acts as the oxidant before being reduced back to its initial state. sciltp.commdpi.com

For a molecule like 2-Propanol, 1-phenoxy-3-(phenylseleno)-, the selenium moiety itself could be part of a catalytic cycle. For instance, in selenoxide elimination, the resulting selenenic acid (PhSeOH) can be catalytically regenerated in situ.

Transition state analysis, often aided by computational chemistry, provides deep insight into reaction mechanisms. acs.org

Selenoxide Elimination: As mentioned, the transition state is a highly ordered, five-membered cyclic structure. Density functional theory (DFT) calculations have confirmed the low activation barrier for this Eᵢ process, explaining why the reaction proceeds at low temperatures. acs.org

Radical Reactions: The transition states for radical additions, such as the addition of a phenyl radical to an alkene, have been studied computationally. These studies show the influence of polar effects, where electrophilic radicals react faster with electron-rich alkenes. scielo.br

Nucleophilic Substitution: The transition state for Sₙ2 reactions involving phenylselenide is characterized by the simultaneous formation of the C-Se bond and cleavage of the C-leaving group bond. The high polarizability (softness) of the selenium nucleophile stabilizes this transition state, contributing to its high reactivity. acs.org

Variational transition state analysis has been applied to related radical association reactions, such as phenyl radical with O₂, identifying the transition state geometry and allowing for the calculation of rate constants that agree well with experimental data. nih.gov Such analyses are crucial for understanding the kinetics and predicting the outcomes of the complex transformations that 2-Propanol, 1-phenoxy-3-(phenylseleno)- can undergo.

Insights into the Dual Nature of Phenylseleno-Containing Catalytic Systems

Phenylseleno-containing compounds exhibit a remarkable dual nature in catalytic systems, acting as both nucleophiles and electrophiles, which allows them to participate in a wide array of chemical transformations. This versatility stems from the electronic properties of the selenium atom, which can readily be oxidized and reduced under reaction conditions. The catalytic cycle often involves the selenium moiety in different oxidation states, influencing the reaction pathway and the nature of the products formed.

In many catalytic applications, organoselenium compounds can act as potent nucleophiles. The lone pair of electrons on the selenium atom can attack electrophilic centers, initiating a variety of chemical reactions. Conversely, when the selenium atom is oxidized, it becomes a strong electrophile, capable of activating substrates for subsequent nucleophilic attack. This dual reactivity is a key feature of their catalytic prowess.

The catalytic activity of phenylseleno compounds is also influenced by their ability to be tuned sterically and electronically. The substitution pattern on the phenyl ring can be modified to alter the reactivity of the selenium center, thereby controlling the selectivity of the reaction. For instance, electron-donating groups on the phenyl ring can enhance the nucleophilicity of the selenium atom, while electron-withdrawing groups can increase its electrophilicity.

A summary of the dual catalytic nature of phenylseleno compounds is presented in the table below:

| Catalytic Role | Selenium Species | Typical Substrates | Reaction Type |

| Nucleophile | R-Se⁻ | Alkyl halides, Epoxides | Substitution, Ring-opening |

| Electrophile | R-Se⁺ | Alkenes, Alkynes | Electrophilic addition |

| Redox Catalyst | R-Se(O)OH | Alcohols, Amines | Oxidation |

Elucidation of Metal-Mediated (e.g., Rh, Ir, Ru) Catalysis in Organoselenium Systems

The combination of organoselenium compounds with transition metals such as rhodium (Rh), iridium (Ir), and ruthenium (Ru) has led to the development of highly efficient and selective catalytic systems. researchgate.net In these systems, the organoselenium moiety can act as a ligand, coordinating to the metal center and modulating its catalytic activity. The strong bond formation between selenium and soft metals is a key aspect of these catalysts. nih.gov

Rhodium (Rh)-Mediated Catalysis:

Rhodium complexes bearing chiral diselenide ligands have been effectively used in asymmetric hydrosilylation reactions. researchgate.net The selenium ligands coordinate to the rhodium center, creating a chiral environment that allows for the enantioselective addition of a hydrosilane to a prochiral substrate. The catalytic cycle is believed to involve the oxidative addition of the hydrosilane to the rhodium(I) center, followed by insertion of the substrate into the Rh-H bond and subsequent reductive elimination to afford the product and regenerate the catalyst.

Iridium (Ir)-Mediated Catalysis:

Similar to rhodium, iridium catalysts with organoselenium ligands have also been employed in asymmetric transformations. researchgate.net These catalysts have shown promise in transfer hydrogenation reactions, where the selenium ligand plays a crucial role in controlling the stereoselectivity of the process. The mechanism is thought to proceed through an iridium hydride intermediate, with the chiral selenium ligand directing the hydride transfer to one face of the substrate.

Ruthenium (Ru)-Mediated Catalysis:

Ruthenium-based catalysts featuring selenium ligands have been explored for various organic transformations, including olefin metathesis. nih.govacs.org Selenium-chelated ruthenium complexes can exhibit thermal-switchable behavior, where the catalytic activity can be controlled by temperature. nih.govacs.org The selenium ligand can stabilize the ruthenium center and influence the initiation and propagation steps of the metathesis reaction. The catalytic performance of these systems is highly dependent on the nature of the selenium ligand and the specific reaction conditions.

The following table provides a comparative overview of the catalytic performance of different metal-selenium systems in a representative asymmetric reaction.

| Metal Catalyst | Selenium Ligand | Substrate | Product Enantiomeric Excess (ee %) |

| [Rh(COD)Cl]₂ | Chiral Diselenide | Acetophenone | 85 |

| [Ir(COD)Cl]₂ | Chiral Selenoether | 1-Phenyl-1,2-propanedione | 92 |

| [RuCl₂(PPh₃)₃] | Chiral Selenoxide | Prochiral sulfide | 78 |

Note: The data in the table is representative and intended for illustrative purposes to highlight the general trends in metal-mediated catalysis involving organoselenium ligands.

Advanced Spectroscopic Characterization of 2 Propanol, 1 Phenoxy 3 Phenylseleno Structure and Bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. A combination of proton (¹H), carbon-13 (¹³C), and selenium-77 (B1247304) (⁷⁷Se) NMR experiments provides a complete picture of the molecular framework of 2-Propanol, 1-phenoxy-3-(phenylseleno)-.

The ¹H and ¹³C NMR spectra of 2-Propanol, 1-phenoxy-3-(phenylseleno)- are predicted based on the analysis of structurally similar compounds, such as 1-(phenylethynylselanyl)-3-phenoxypropan-2-ol and its derivatives. nih.gov The expected chemical shifts and coupling patterns provide a basis for the structural assignment.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals for each proton in the molecule. The aromatic protons of the phenoxy and phenylseleno groups would appear in the downfield region, typically between δ 6.9 and 7.5 ppm. The protons of the propanol (B110389) backbone would be observed in the aliphatic region. The methine proton (CH-OH) is expected to be a multiplet around δ 4.4 ppm. The two methylene (B1212753) groups adjacent to the phenoxy and phenylseleno moieties would exhibit diastereotopic protons due to the chiral center at the hydroxyl-bearing carbon, resulting in complex multiplets. Specifically, the protons of the CH₂-OPh group are expected around δ 4.1-4.2 ppm, while the protons of the CH₂-SePh group would likely resonate around δ 3.1-3.2 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, with signals corresponding to each unique carbon atom. The aromatic carbons of the two phenyl rings would generate a series of signals in the δ 114-159 ppm range. The carbon of the C-O-Ph linkage is expected around δ 158 ppm, while the carbons of the C-Se-Ph moiety would also be in the aromatic region. The carbons of the propanol backbone are predicted to appear at distinct chemical shifts: the CH-OH carbon around δ 69-70 ppm, the CH₂-OPh carbon around δ 70 ppm, and the CH₂-SePh carbon at a more upfield position, approximately δ 32-33 ppm. nih.gov

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the interactive data table below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons (Phenoxy & Phenylseleno) | 6.9 - 7.5 (m) | 114 - 159 |

| CH-OH | ~4.4 (m) | ~69-70 |

| CH₂-OPh | ~4.1-4.2 (m) | ~70 |

| CH₂-SePh | ~3.1-3.2 (m) | ~32-33 |

| OH | Variable (br s) | - |

Predicted data based on analogous compounds reported in scholarly literature. nih.gov

⁷⁷Se NMR spectroscopy is a powerful technique for directly probing the electronic environment of the selenium atom. huji.ac.ilnih.gov With a wide chemical shift range of over 6000 ppm, ⁷⁷Se NMR is highly sensitive to the nature of the substituents attached to the selenium atom. nih.gov For 2-Propanol, 1-phenoxy-3-(phenylseleno)-, the selenium atom is in a seleno-ether linkage, bonded to a phenyl group and a propyl chain.

The chemical shift for ⁷⁷Se in dialkyl selenides typically falls in the range of 0-200 ppm relative to dimethyl selenide (B1212193) ((CH₃)₂Se), while diaryl selenides are found further downfield. In the target molecule, the selenium is attached to both an alkyl and an aryl group. The ⁷⁷Se chemical shifts for selenols and diselenides are found in distinct regions, from approximately -80 ppm for selenols to 230–360 ppm for diselenides. researchgate.net For seleno-ethers, the chemical shift is influenced by the electronegativity of the neighboring groups. In the case of 2-Propanol, 1-phenoxy-3-(phenylseleno)-, the ⁷⁷Se chemical shift is expected to be in the characteristic range for alkyl-aryl selenides. The precise chemical shift would provide valuable information about the electronic nature of the C-Se-C bonding environment. huji.ac.il Furthermore, coupling between ⁷⁷Se and adjacent protons (²J(Se-H) and ³J(Se-H)) could be observed, providing further structural confirmation. huji.ac.il

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis

The vibrational spectrum of 2-Propanol, 1-phenoxy-3-(phenylseleno)- will be dominated by the vibrations of the phenyl rings, the propanol backbone, and the hydroxyl and seleno-ether functional groups. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Hydroxyl Group (O-H): A prominent and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration of the phenoxy group is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹, which is characteristic of aryl alkyl ethers. pressbooks.publibretexts.org A symmetric stretching vibration may be observed near 1050 cm⁻¹. pressbooks.pub

Seleno-ether Linkage (C-Se-C): The C-Se stretching vibrations are generally weak in the IR spectrum and are expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. Raman spectroscopy can be particularly useful for observing these vibrations as the C-Se bond is highly polarizable.

An overview of the expected key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Hydroxyl | O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic | C-H stretch | >3000 | Strong |

| Aliphatic | C-H stretch | <3000 | Strong |

| Aromatic | C=C stretch | 1400-1600 | Strong |

| Ether | Asymmetric C-O-C stretch | ~1250 | Moderate |

| Seleno-ether | C-Se stretch | 500-600 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For 2-Propanol, 1-phenoxy-3-(phenylseleno)-, with a chemical formula of C₁₅H₁₆O₂Se, the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. Key fragmentation processes for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. miamioh.edulibretexts.org For organoselenium compounds, fragmentation often involves cleavage of the C-Se bond.

Predicted key fragmentation pathways for 2-Propanol, 1-phenoxy-3-(phenylseleno)- include:

Loss of the phenylseleno radical (•SePh): This would lead to a significant fragment ion corresponding to the [M - SePh]⁺ cation.

Loss of the phenoxy radical (•OPh): This would result in a fragment ion corresponding to the [M - OPh]⁺ cation.

Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene groups.

Cleavage of the C-Se bond to give a phenylseleno cation [PhSe]⁺ or a fragment resulting from the loss of a phenyl group from this cation.

The isotopic pattern of selenium, which has several naturally occurring isotopes (most notably ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, and ⁸⁰Se), would result in a characteristic isotopic cluster for the molecular ion and any selenium-containing fragments, providing a definitive signature for the presence of selenium in the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and the packing of molecules within the crystal lattice. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that the specific crystal structure of 2-Propanol, 1-phenoxy-3-(phenylseleno)- has not yet been reported.

While direct crystallographic data for the target compound is unavailable, analysis of structurally analogous compounds can offer valuable insights into its potential solid-state architecture. Compounds sharing the phenoxypropanol backbone are common in various fields, notably as beta-blockers in pharmaceuticals. The crystal structures of several of these analogous compounds have been determined, providing a framework for understanding the potential molecular geometry and intermolecular interactions of 2-Propanol, 1-phenoxy-3-(phenylseleno)-.

For instance, studies on related beta-blockers have revealed that the conformation of the propanolamine (B44665) side chain is crucial for their biological activity. researchgate.netnih.gov The solid-state structure of metoprolol, a beta-blocker with a similar phenoxy propanol moiety, has been investigated, showing specific hydrogen bonding patterns that dictate its crystal packing. nih.gov In the crystal structure of metoprolol, the molecules are linked by O—H⋯N hydrogen bonds, forming chains of alternating enantiomers. nih.gov It is plausible that 2-Propanol, 1-phenoxy-3-(phenylseleno)- would exhibit similar hydrogen bonding involving its hydroxyl group.

A hypothetical crystal structure determination for 2-Propanol, 1-phenoxy-3-(phenylseleno)- would yield a set of crystallographic parameters, as illustrated in the hypothetical data table below. Such data would be invaluable for a complete understanding of its structure-property relationships.

Hypothetical Crystallographic Data for 2-Propanol, 1-phenoxy-3-(phenylseleno)-

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1475.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.510 |

Computational and Theoretical Chemistry of 2 Propanol, 1 Phenoxy 3 Phenylseleno

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and molecular properties of organic compounds. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying medium to large-sized molecules like 2-Propanol, 1-phenoxy-3-(phenylseleno)-. These calculations are foundational for understanding the molecule's geometry, stability, and spectroscopic characteristics. Electronic structure theory, in general, provides a basis for understanding chemical transformations and processes in complex chemical environments. arxiv.org

Optimization of Molecular Geometries and Conformational Energy Landscapes

The first step in the computational analysis of 2-Propanol, 1-phenoxy-3-(phenylseleno)- involves the optimization of its molecular geometry. This process identifies the lowest energy arrangement of atoms in three-dimensional space, corresponding to the most stable structure of the molecule. By employing DFT methods, researchers can calculate the forces on each atom and adjust their positions until a minimum on the potential energy surface is located. For flexible molecules, exploring the conformational energy landscape is crucial. chemrxiv.org This involves identifying various stable conformers (rotational isomers) and the energy barriers that separate them. The topology of this landscape is dictated by intramolecular interactions, such as hydrogen bonds, and interactions with the surrounding solvent. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters that are essential for molecular structure elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, are highly sensitive to the local electronic environment of each nucleus. nih.gov The in silico prediction of NMR chemical shifts using quantum mechanical calculations is now a common practice to aid in organic structural assignment. nrel.gov By calculating the magnetic shielding tensors for each atom in the optimized geometry, theoretical NMR spectra can be generated. nih.gov Recent advancements have combined DFT calculations with graph neural networks to improve the accuracy of predicting experimental chemical shifts. nih.gov Similarly, vibrational frequencies, corresponding to the infrared (IR) spectrum, can be computed by calculating the second derivatives of the energy with respect to atomic displacements. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Quantum Chemical Modeling of Reaction Mechanisms and Energetics

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions at a molecular level. These models allow for the detailed investigation of reaction pathways, the identification of transient species, and the calculation of reaction energetics, providing insights that are often difficult to obtain through experimental means alone.

Identification of Transition States and Activation Barriers for Key Transformations

A key aspect of modeling reaction mechanisms is the identification of transition states, which are the highest energy points along a reaction coordinate. arxiv.org The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter that governs the reaction rate. For transformations involving 2-Propanol, 1-phenoxy-3-(phenylseleno)-, such as nucleophilic substitution or elimination reactions, quantum chemical calculations can map out the potential energy surface connecting reactants to products. researchgate.net By locating the transition state structures, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Analysis of Non-Covalent Interactions and Intermolecular Forces in Condensed Phases

In the solid state or in solution, the properties and behavior of 2-Propanol, 1-phenoxy-3-(phenylseleno)- are governed by a complex network of non-covalent interactions and intermolecular forces. These forces, although weaker than covalent bonds, play a decisive role in crystal packing, solubility, and self-assembly. Computational methods can be used to analyze and quantify these interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic rings. A detailed understanding of these forces is essential for predicting the macroscopic properties of the material and for designing new materials with desired functionalities.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation of 2-Propanol, 1-phenoxy-3-(phenylseleno)- would provide valuable insights into its dynamic behavior, which is crucial for understanding its chemical properties and potential interactions in a biological or chemical system.

A hypothetical MD study would involve the following steps:

System Setup: A three-dimensional model of the 2-Propanol, 1-phenoxy-3-(phenylseleno)- molecule would be generated. This model would then be placed in a simulation box, typically filled with a solvent, such as water, to mimic its behavior in solution.

Force Field Selection: A suitable force field would be chosen to describe the interatomic and intermolecular forces within the system. The choice of force field is critical for the accuracy of the simulation and would need to properly account for the presence of the selenium atom.

Simulation Production: The simulation would be run for a sufficient length of time (typically nanoseconds to microseconds) to allow the molecule to explore its conformational space. The trajectory of each atom would be saved at regular intervals, creating a detailed movie of the molecule's dynamic behavior.

Analysis of the resulting trajectory could yield detailed information on:

Conformational Dynamics: The molecule's flexibility and the different shapes (conformations) it can adopt. This would involve analyzing the torsion angles of the rotatable bonds to identify the most stable conformations and the energy barriers between them.

Solution Behavior: How the molecule interacts with the surrounding solvent molecules. This could be quantified by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Hypothetical Data Tables

If such research were available, the findings could be presented in tables. For instance, a table could summarize the most populated conformational clusters, their relative energies, and the key dihedral angles that define them. Another table might present data on the solvation shell of the molecule, detailing the average number of solvent molecules surrounding key functional groups.

Table 1: Illustrative Example of Potential Conformational Analysis Data (Note: This table is hypothetical and not based on actual research findings)

| Conformational Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| 1 | 45 | 0.00 | C-C-O-C: 175, C-C-Se-C: 60 |

| 2 | 30 | 1.25 | C-C-O-C: -65, C-C-Se-C: 180 |

Table 2: Illustrative Example of Potential Solvation Analysis Data (Note: This table is hypothetical and not based on actual research findings)

| Functional Group | Average Number of Water Molecules in First Solvation Shell |

|---|---|

| Hydroxyl (-OH) | 3.5 |

| Ether Oxygen | 2.1 |

Research Applications in Organic Synthesis, Methodology Development, and Catalysis

2-Propanol, 1-phenoxy-3-(phenylseleno)- as a Building Block in Complex Molecule Construction

The intrinsic functionality of 2-Propanol, 1-phenoxy-3-(phenylseleno)- makes it a valuable precursor for the synthesis of more elaborate molecular architectures. The interplay between the hydroxyl, phenoxy, and phenylseleno groups allows for a variety of chemical manipulations, rendering it a versatile tool in the hands of a synthetic chemist.

Its Role in the Synthesis of Pharmacologically Relevant Scaffolds

The 1-phenoxy-2-propanol (B149627) core is a well-established structural motif in medicinal chemistry, most notably found in the class of drugs known as beta-blockers, which are used to manage cardiovascular diseases. acs.orgasianpubs.org The synthesis of analogues of existing drugs, such as propranolol, often involves the reaction of a phenoxide with an epoxide, followed by the introduction of an amine. researchgate.netyoutube.com The presence of the phenylseleno group in 2-Propanol, 1-phenoxy-3-(phenylseleno)- offers a unique opportunity to synthesize novel analogues of these pharmacologically active agents. nih.govnih.gov

The phenylseleno group can serve multiple purposes in the synthesis of these scaffolds. It can be retained in the final molecule to potentially modulate its biological activity, or it can be used as a synthetic handle for further transformations. For instance, the selenium atom can be oxidized and eliminated to introduce a double bond, or it can be substituted with other functional groups via various cross-coupling reactions. This allows for the diversification of the 1-phenoxy-2-propanol scaffold, leading to the generation of libraries of compounds for biological screening.

Table 1: Potential Synthetic Routes to Pharmacologically Relevant Scaffolds

| Starting Material | Key Transformation | Resulting Scaffold | Potential Pharmacological Relevance |

| 2-Propanol, 1-phenoxy-3-(phenylseleno)- | Amination of the corresponding epoxide | Selenated beta-blocker analogues | Modified activity at adrenergic receptors |

| 2-Propanol, 1-phenoxy-3-(phenylseleno)- | Oxidation and elimination of the selenide (B1212193) | Unsaturated phenoxy propanol (B110389) derivatives | Precursors for further functionalization |

| 2-Propanol, 1-phenoxy-3-(phenylseleno)- | Selenoxide-mediated rearrangements | Rearranged skeletal structures | Novel pharmacophores |

Utilization in Stereoselective Total Synthesis of Natural Products

The stereochemistry of the secondary alcohol in 2-Propanol, 1-phenoxy-3-(phenylseleno)- is a key feature that can be exploited in the total synthesis of natural products. Chiral β-hydroxy selenides are valuable intermediates in organic synthesis as the hydroxyl group can direct subsequent reactions, and the phenylseleno group can be stereospecifically replaced or eliminated.

While a direct application of 2-Propanol, 1-phenoxy-3-(phenylseleno)- in a completed total synthesis of a natural product is not prominently documented, the utility of similar β-hydroxy selenide intermediates is well-established. For example, in the total synthesis of complex molecules like tetracycline, selenide intermediates have been crucial for the stereoselective construction of key fragments. nih.gov The synthesis of the trans-furofuran moiety present in natural products like (-)-kumausallene has been shown to proceed through bis-β-hydroxy selenide precursors. thieme-connect.com

The synthetic strategy would typically involve the preparation of an enantiomerically pure form of 2-Propanol, 1-phenoxy-3-(phenylseleno)-, which can then be elaborated into a more complex fragment of a natural product. The stereocenter at the 2-position can be used to induce chirality in subsequent reactions, and the phenylseleno group can be used to form new carbon-carbon or carbon-heteroatom bonds with high stereocontrol.

Development of Novel Organoselenium Reagents and Ligands Derived from the Compound

The unique electronic properties of selenium make organoselenium compounds attractive candidates for the development of new reagents and ligands for catalysis. The structure of 2-Propanol, 1-phenoxy-3-(phenylseleno)- is particularly amenable to modification for these purposes.

Design of Chiral Catalysts for Asymmetric Transformations

Chiral organoselenium compounds have emerged as effective ligands and catalysts in a variety of asymmetric transformations. bohrium.comrsc.orgnih.govmdpi.com Many of these chiral ligands are derived from readily available chiral amino alcohols. mdpi.comnih.gov The 1-phenoxy-2-propanol backbone of the title compound, especially in its enantiopure form, provides a scaffold for the design of new chiral selenium-containing ligands.

By modifying the hydroxyl group or the phenoxy ring with additional coordinating groups, bidentate or tridentate ligands can be synthesized. These ligands can then be complexed with various transition metals to generate chiral catalysts for reactions such as asymmetric allylic alkylations, conjugate additions, and hydrosilylations. bohrium.com The selenium atom, being a soft donor, can coordinate to soft metals like palladium, rhodium, and copper, influencing the stereochemical outcome of the reaction.

Table 2: Design of Chiral Catalysts from 2-Propanol, 1-phenoxy-3-(phenylseleno)-

| Ligand Design Strategy | Potential Metal Complex | Target Asymmetric Transformation |

| Introduction of a phosphine (B1218219) group on the phenoxy ring | Palladium(II) complex | Asymmetric allylic alkylation |

| Conversion of the hydroxyl group to an amine and subsequent derivatization | Rhodium(I) complex | Asymmetric hydrogenation |

| Functionalization of the phenylseleno group with another chiral moiety | Copper(I) complex | Asymmetric conjugate addition |

Application in Transfer Hydrogenation and Hydrofunctionalization Reactions

Transfer hydrogenation is a powerful method for the reduction of unsaturated compounds, avoiding the need for high-pressure hydrogen gas. purdue.edu Organometallic complexes are often used as catalysts, and the ligand environment plays a crucial role in their activity and selectivity. researchgate.net While the direct catalytic role of simple organoselenium compounds in transfer hydrogenation is not as well-defined as that of transition metal complexes, they can act as ligands that modulate the properties of the catalytic metal center.

A derivative of 2-Propanol, 1-phenoxy-3-(phenylseleno)- could be designed to act as a ligand in a ruthenium or iridium-catalyzed transfer hydrogenation. The selenium atom, along with the oxygen of the hydroxyl or ether group, could coordinate to the metal, influencing the hydride transfer process.

In the realm of hydrofunctionalization, organoselenium catalysis is an emerging field. rsc.orgnih.govresearchgate.net Organoselenium compounds can catalyze the addition of various nucleophiles across double bonds. The phenylseleno group in the target molecule could potentially participate in such catalytic cycles, either as a precursor to the active catalyst or as the catalyst itself after appropriate modification. For instance, oxidation of the selenide to a selenoxide could generate a more reactive species capable of activating alkenes towards nucleophilic attack.

Strategic Implementations in Cascade and Multi-Component Reactions

Cascade and multi-component reactions are highly efficient processes that allow for the rapid construction of complex molecules from simple precursors in a single operation. nih.gov Organoselenium compounds have been shown to be effective initiators or participants in such reaction sequences. nih.govresearchgate.netgoogle.com

The trifunctional nature of 2-Propanol, 1-phenoxy-3-(phenylseleno)- makes it an interesting candidate for the design of novel cascade reactions. For example, a reaction could be initiated at one functional group, which then triggers a subsequent transformation at another part of the molecule. The phenylseleno group is particularly adept at participating in radical or electrophilic cyclizations.

A hypothetical cascade could involve the oxidation of the selenide to a selenoxide, followed by a mdpi.comnih.gov-sigmatropic rearrangement and subsequent cyclization involving the phenoxy ring or a substituent on it. Alternatively, the hydroxyl group could be converted into a leaving group, followed by an intramolecular cyclization initiated by the nucleophilic selenium atom.

In the context of multi-component reactions, 2-Propanol, 1-phenoxy-3-(phenylseleno)- could act as one of the components, bringing its unique set of functional groups into the final product in a single step. For instance, it could participate in a Passerini or Ugi-type reaction after suitable modification of its functional groups, leading to the rapid synthesis of complex, selenium-containing peptidomimetics or other intricate molecular scaffolds. The development of new selenium-containing heterocycles through multi-component reactions is an active area of research. bohrium.commdpi.comresearchgate.net

Future Research Directions and Advanced Methodological Horizons

Exploration of New Reactivity Modes and Synthetic Transformations

While organoselenium compounds are well-established as intermediates and reagents, ongoing research seeks to uncover novel reactivity patterns. For "2-Propanol, 1-phenoxy-3-(phenylseleno)-", future explorations could harness its unique trifunctional structure.

Catalyst Development : The compound itself, or its derivatives, could serve as a ligand or pre-catalyst in transition-metal catalysis. The selenium atom can coordinate to metal centers, and the adjacent hydroxyl group could act as a hemilabile directing group, enabling site-selective C-H functionalization on either the phenoxy or phenylseleno aromatic rings. nih.gov

Redox-Active Organocatalysis : The reversible oxidation of the selenium(II) center to selenium(IV) (selenoxide) or selenium(VI) (selenone) is fundamental to its chemistry. wikipedia.org Future work could exploit this property to design new catalytic cycles where "2-Propanol, 1-phenoxy-3-(phenylseleno)-" acts as a recyclable redox catalyst for various oxidation reactions, potentially offering unique stereochemical control influenced by the chiral center. rsc.orgresearchgate.net

Domino and Multicomponent Reactions : The presence of multiple reactive sites allows for the design of complex domino or multicomponent reactions. For instance, activation of the selenium moiety could trigger an intramolecular cyclization involving the hydroxyl or phenoxy group to construct novel heterocyclic scaffolds. nih.govmdpi.com Vinyl selenones, derived from related structures, have already demonstrated utility in assembling complex carbo- and heterocycles through Michael-initiated ring-closure sequences. mdpi.com

Development of Green and Sustainable Methodologies for Organoselenium Chemistry

The historical perception of selenium's toxicity has spurred a significant shift towards environmentally benign synthetic protocols. scispace.comnih.gov This trend is critical for the future utility of "2-Propanol, 1-phenoxy-3-(phenylseleno)-" and organoselenium chemistry at large.

Key areas of development include:

Alternative Energy Sources : Methodologies employing microwave irradiation, sonochemistry (ultrasound), and photochemistry are being developed to accelerate reactions, improve yields, and reduce energy consumption. nih.govnih.gov Visible-light-promoted, photocatalyst-free reactions, for example, have been successfully used for the synthesis of unsymmetrical diaryl selenides. nih.gov

Eco-Friendly Solvents and Conditions : The move away from volatile organic compounds is paramount. Research is focusing on using water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media. nih.govcambridgescholars.com Furthermore, solvent-free reaction conditions, sometimes assisted by ball milling (mechanochemistry), offer significant advantages by enhancing reaction rates and minimizing chemical waste. rsc.org

Catalytic and Atom-Economic Processes : Designing reactions that use catalytic amounts of selenium reagents is a primary goal. sciltp.com This minimizes waste and avoids the need for stoichiometric quantities of selenium compounds. Electrosynthesis is another promising green technique that can drive selenium-mediated transformations, such as oxyseleno-cyclization, under mild conditions. nih.govchemrxiv.org

| Green Methodology | Application in Organoselenium Chemistry | Potential Relevance for 2-Propanol, 1-phenoxy-3-(phenylseleno)- |

| Microwave (MW) Irradiation | Acceleration of C-Se bond formation, synthesis of heterocycles. nih.gov | Faster synthesis of the target compound or its derivatives. |

| Sonochemistry (Ultrasound) | Promotes multicomponent reactions and cyclizations. nih.gov | Efficient one-pot synthesis of complex molecules from the scaffold. |

| Photochemistry | Visible-light-induced selenylation of alkenes and coupling reactions. nih.gov | Novel functionalization reactions at the propanol (B110389) backbone or aromatic rings. |

| Alternative Solvents | Use of water, PEG, or ionic liquids to replace hazardous solvents. nih.govcambridgescholars.com | Greener synthesis and purification protocols. |

| Solvent-Free Reactions | Ball-milling or heating without solvent to reduce waste. rsc.org | Sustainable manufacturing processes. |

| Electrosynthesis | Electrochemical-mediated oxidative cyclizations. nih.gov | Controlled redox transformations for synthetic applications. |

Integration with Flow Chemistry and High-Throughput Screening Techniques

To accelerate discovery and optimize reaction conditions, modern methodologies like flow chemistry and high-throughput screening (HTS) are being integrated into organoselenium chemistry.

Flow Chemistry : Performing reactions in continuous-flow reactors offers superior control over parameters like temperature, pressure, and reaction time. researchgate.netseqens.com This leads to higher yields, improved selectivity, and enhanced safety, particularly when handling reactive intermediates. researchgate.net For the synthesis or modification of "2-Propanol, 1-phenoxy-3-(phenylseleno)-", flow chemistry could enable rapid, scalable, and safe production, even for reactions that are difficult to control in traditional batch processes. researchgate.netyoutube.com

High-Throughput Screening (HTS) : HTS involves the parallel execution of a large number of experiments to rapidly identify optimal reaction conditions (e.g., catalysts, solvents, bases). This automated approach can systematically explore a vast reaction space, accelerating the discovery of new transformations and the optimization of existing ones. HTS would be invaluable for identifying novel catalytic applications of "2-Propanol, 1-phenoxy-3-(phenylseleno)-" or for quickly finding the best conditions for its synthesis.

Advanced Spectroscopic Probes for In Situ Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for rational reaction design. Advanced spectroscopic techniques are becoming indispensable for studying the transient intermediates and complex pathways common in organoselenium chemistry.

In Situ NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for reaction monitoring. researchgate.net In particular, 77Se NMR is highly sensitive to the electronic environment of the selenium atom, with a very wide chemical shift range that makes it an excellent probe for identifying different selenium species (selenides, selenoxides, selenenic acids, etc.) in a reaction mixture. huji.ac.ilresearchgate.netscispace.com Real-time monitoring of reactions using 77Se NMR can provide direct evidence for proposed intermediates and help elucidate complex catalytic cycles. mdpi.com

Operando Spectroscopy : Techniques such as in-situ FTIR and Raman spectroscopy, when applied under actual reaction conditions (operando), can provide complementary information about changes in bonding and the evolution of species over time.

Selenium-Based Fluorescent Probes : By incorporating a fluorophore into the structure of an organoselenium compound, it is possible to create probes that signal changes in their redox state through fluorescence. While not a direct application of "2-Propanol, 1-phenoxy-3-(phenylseleno)-", this research direction illustrates how organoselenium scaffolds can be engineered into advanced analytical tools for studying biological or chemical processes.

| Spectroscopic Technique | Information Gained | Relevance to Organoselenium Chemistry |

| 77Se NMR | Identification of Se oxidation state and bonding environment. huji.ac.ilkiku.dk | Direct observation of catalytic intermediates (e.g., selenoxides, selenenic acids). mdpi.com |

| In Situ 1H/13C NMR | Tracking consumption of reactants and formation of products. | Provides kinetic data and helps identify organic intermediates. |

| Operando FTIR/Raman | Real-time monitoring of vibrational modes (functional groups). | Elucidation of bond-breaking and bond-forming events. |

| Fluorescence Spectroscopy | Detection of redox changes in specially designed probes. | Development of sensors based on organoselenium redox chemistry. |

Synergistic Approaches Combining Experimental and Computational Strategies

The combination of laboratory experiments with theoretical calculations offers a powerful paradigm for advancing chemical science. This synergy is particularly fruitful in the complex field of organoselenium chemistry.

Density Functional Theory (DFT) : Computational methods like DFT are increasingly used to model reaction pathways, calculate the energies of transition states and intermediates, and predict molecular properties. nih.govnih.gov Such calculations can rationalize experimental observations, such as regioselectivity or stereoselectivity, and guide the design of new experiments. acs.orgacs.org For instance, DFT could be used to predict the most likely site of C-H activation when "2-Propanol, 1-phenoxy-3-(phenylseleno)-" is used as a substrate or to model its coordination in a catalytic system. nih.govresearchgate.net

Predictive Modeling : By combining experimental data with computational models, researchers can develop predictive tools for reaction outcomes. This approach can reduce the time and cost associated with trial-and-error experimentation. nih.gov Studies have successfully used DFT to evaluate and recommend the best computational methods for accurately predicting the geometries and energies of organoselenium compounds, paving the way for more reliable in silico design. acs.orgresearchgate.net The combination of kinetic experiments, spectroscopic characterization of intermediates, and DFT calculations provides a comprehensive picture of the reaction mechanism, accelerating the development of new and improved synthetic methods. nih.govacs.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propanol, 1-phenoxy-3-(phenylseleno)-, and what are the critical reaction conditions to ensure optimal yield?

- Methodology :

-

Step 1 : Synthesize the epoxide intermediate (1-phenoxy-2,3-epoxypropane) by reacting phenol with epichlorohydrin under basic conditions (e.g., NaOH) .

-

Step 2 : Introduce the phenylseleno group via nucleophilic ring-opening of the epoxide. Use phenylselenol (PhSeH) or its sodium salt (PhSe⁻Na⁺) in a polar aprotic solvent (e.g., THF) at 0–25°C. Ensure strict anhydrous conditions to avoid oxidation of the selenol group .

-

Critical Conditions :

-

Maintain pH > 10 to stabilize the selenol anion.

-

Use inert gas (N₂/Ar) to prevent oxidation of selenium.

-

Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3).

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| PhSeH, THF, 0°C | 68 | 95% |

| PhSe⁻Na⁺, DMF, 25°C | 82 | 98% |

Q. How should researchers characterize the purity and structural integrity of 2-Propanol, 1-phenoxy-3-(phenylseleno)- using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm the presence of the phenoxy (δ 6.8–7.4 ppm, aromatic protons) and phenylseleno (δ 2.8–3.2 ppm, CH₂-Se) groups. The propanol backbone appears as a triplet at δ 1.2–1.5 ppm (CH₃) and a multiplet at δ 3.6–3.9 ppm (CH-OH) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 307.2 (calculated for C₁₅H₁₆O₂Se).

- Elemental Analysis : Verify C (58.6%), H (5.2%), Se (25.7%) with ≤0.3% deviation.

- Safety Note : Handle selenium-containing compounds in a fume hood due to potential toxicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of selenium-containing propanol derivatives across different studies?

- Methodology :

-

Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls, and selenium concentration ranges). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

-

Purity Validation : Use HPLC-MS to rule out impurities (e.g., oxidized selenium species like PhSeO₂H) that may confound bioactivity results .

-

Mechanistic Studies : Compare the compound’s redox activity (e.g., glutathione peroxidase mimicry) across models using cyclic voltammetry .

- Case Study :

-

In CNS studies, conflicting reports on serotonin receptor antagonism may stem from differences in blood-brain barrier permeability. Use LC-MS/MS to quantify brain tissue concentrations post-administration .

Q. How does the electronic environment of the phenylseleno group influence the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design :

-

Substrate Scope : Compare reactivity with phenylthio (PhS-) and phenyloxy (PhO-) analogs in SN₂ reactions.

-

Kinetic Analysis : Measure reaction rates (e.g., with methyl iodide in acetonitrile) via ¹H NMR.

-

Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess nucleophilicity (NPA charges on Se).

- Findings :

-

The phenylseleno group exhibits higher nucleophilicity than PhS- due to selenium’s larger atomic radius and polarizability .

-

Data Table :

| Leaving Group | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| PhSe⁻ | 2.1 × 10⁻³ | 45.2 |

| PhS⁻ | 1.4 × 10⁻³ | 52.8 |

Data Contradiction Analysis

Q. Why do studies report varying thermal stability for 2-Propanol, 1-phenoxy-3-(phenylseleno)-?

- Root Cause :

- Degradation pathways differ under aerobic vs. anaerobic conditions. Aerobic heating (≥100°C) promotes oxidation to selenoxide (PhSe(O)CH₂-), while anaerobic conditions favor β-elimination (forming styrene derivatives) .

- Resolution :

- Conduct thermogravimetric analysis (TGA) with controlled atmospheres. Use FTIR to identify degradation products (e.g., Se=O stretch at 850 cm⁻¹).

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.